Physicochemical Profiling and Experimental Characterization of 2-Amino-3-(oxan-3-yl)propanoic Acid in Peptidomimetic Design
Physicochemical Profiling and Experimental Characterization of 2-Amino-3-(oxan-3-yl)propanoic Acid in Peptidomimetic Design
Executive Summary
The integration of non-natural amino acids (nAAs) into peptide backbones represents a cornerstone of modern drug discovery, enabling the circumvention of poor oral bioavailability and rapid proteolytic clearance inherent to natural peptides. 2-Amino-3-(oxan-3-yl)propanoic acid (also known as 2-amino-3-(tetrahydropyran-3-yl)propanoic acid) is a highly specialized aliphatic nAA featuring a cyclic ether (oxane) side chain.
As a Senior Application Scientist, I approach this molecule not just as a structural building block, but as a precise physicochemical tool. By replacing standard aliphatic rings (e.g., cyclohexane) with an oxane ring, we fundamentally alter the hydration shell and conformational dynamics of the resulting peptidomimetic. This guide provides an in-depth analysis of its physicochemical properties, the causality behind its behavior in biological systems, and the self-validating analytical workflows required for its characterization.
Core Physicochemical Architecture
The structural uniqueness of 2-Amino-3-(oxan-3-yl)propanoic acid lies in the bioisosteric relationship between its oxane ring and purely carbocyclic analogs. The introduction of the ether oxygen into the side-chain ring serves a dual purpose: it maintains the steric bulk required to occupy deep, hydrophobic receptor pockets while simultaneously acting as a highly directional hydrogen bond acceptor (HBA) .
This subtle modification prevents the drastic reduction in aqueous solubility typically observed when incorporating bulky, lipophilic nAAs into peptide sequences .
Quantitative Physicochemical Profile
| Parameter | Value | Analytical Implication |
| Chemical Formula | C8H15NO3 | Aliphatic nature dictates lack of UV chromophore. |
| Molecular Weight | 173.21 g/mol | Low MW allows for multiple insertions without exceeding Lipinski limits. |
| CAS Numbers | 1343326-75-9 (racemic)1344966-46-6 (2S-isomer) | Stereochemical purity is critical for target affinity. |
| Calculated LogP | ~0.215 | Balanced amphiphilicity; highly soluble in aqueous buffers. |
| H-Bond Donors (HBD) | 2 | Derived entirely from the primary amine (at physiological pH). |
| H-Bond Acceptors (HBA) | 3 | 2 from the carboxylate, 1 from the oxane ether oxygen. |
| Rotatable Bonds | 3 | Confers moderate side-chain flexibility for induced-fit binding. |
Mechanistic Impact on Peptidomimetics
When incorporated into a peptide chain, the tetrahydropyran (oxane) ring restricts the local dihedral angles ( ϕ and ψ ) of the peptide backbone. This steric hindrance physically shields adjacent amide bonds from the active sites of endopeptidases, drastically increasing the plasma half-life of the drug candidate .
Fig 1: Mechanistic impact of the oxane ring on peptidomimetic properties.
Self-Validating Experimental Protocols
To accurately utilize 2-Amino-3-(oxan-3-yl)propanoic acid in drug design, its physicochemical parameters must be empirically validated. Because this molecule lacks a conjugated π -system, standard UV-Vis spectroscopy is ineffective. We must rely on mass spectrometry and potentiometric techniques.
Protocol A: Determination of LogD 7.4 via Shake-Flask LC-MS/MS
Causality & Rationale: While LogP measures the partition of the unionized molecule, amino acids exist as zwitterions at physiological pH. Therefore, LogD at pH 7.4 is the biologically relevant metric. We use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode due to the compound's lack of a UV chromophore. Pre-saturation of phases is mandatory to prevent volume shifts during equilibration, which would invalidate concentration calculations.
Step-by-Step Methodology:
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Phase Preparation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.
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Analyte Solubilization: Dissolve 2-Amino-3-(oxan-3-yl)propanoic acid in the pre-saturated PBS phase to a final concentration of 1 mM. Control Check: Spike in 10 µM of Propranolol as a high-recovery system suitability standard.
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Thermodynamic Equilibration: Transfer 500 µL of the spiked PBS and 500 µL of pre-saturated octanol into a glass vial. Shake at 300 RPM for 60 minutes at exactly 25.0°C.
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Phase Separation: Centrifuge the emulsion at 10,000 x g for 15 minutes to ensure absolute phase boundary clarity.
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Extraction & Dilution: Carefully extract 100 µL from the octanol phase and 100 µL from the aqueous phase using separate, clean syringes. Dilute both samples 1:100 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
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LC-MS/MS Quantification: Inject samples into a triple quadrupole LC-MS system. Monitor the specific parent-to-daughter ion transition for the protonated molecule [M+H]+=174.2→Fragment Ions .
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Calculation: LogD7.4=log10(Areaoctanol/Areaaqueous) .
Fig 2: Self-validating Shake-Flask LC-MS/MS workflow for LogD determination.
Protocol B: pKa Determination via Potentiometric Titration
Causality & Rationale: The ionization state of the carboxyl ( pKa1≈2.2 ) and amino ( pKa2≈9.5 ) groups dictates the isoelectric point (pI) and the compound's behavior in solid-phase peptide synthesis (SPPS). Potentiometric titration is the gold standard for zwitterions, as it directly measures proton exchange rather than relying on spectral shifts .
Step-by-Step Methodology:
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Calibration: Calibrate a high-precision glass pH electrode using standard buffers at pH 2.00, 4.01, 7.00, and 10.01 at 25°C.
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Sample Preparation: Dissolve 10 mg of the amino acid in 20 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
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Acidification: Lower the pH of the solution to ~1.5 using standardized 0.1 M HCl to fully protonate both the carboxyl and amino groups.
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Titration: Under a continuous nitrogen purge (to prevent CO2 absorption which forms carbonic acid and skews high-pH readings), titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments.
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Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks of the derivative curve correspond to the equivalence points, from which the exact pKa1 and pKa2 values are extracted using the Henderson-Hasselbalch equation at half-equivalence volumes.
Implications in Drug Development
The strategic selection of 2-Amino-3-(oxan-3-yl)propanoic acid over natural amino acids (like Leucine or Isoleucine) or other nAAs (like Cyclohexylalanine) is a calculated move in rational drug design.
By utilizing the oxane ring, structural biologists can force a peptide into a specific bioactive conformation (e.g., stabilizing an α -helix or a β -turn) while utilizing the ether oxygen to interact with water molecules in the solvent-exposed regions of a protein-protein interaction (PPI) interface. This dual functionality—hydrophobic packing combined with hydrophilic solvent interaction—is critical for developing next-generation peptide therapeutics with optimized pharmacokinetic profiles.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. Retrieved from: [Link]
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BioRxiv. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from:[Link]
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National Center for Biotechnology Information (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from: [Link]
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MDPI Pharmaceuticals. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids. Retrieved from:[Link]
